N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

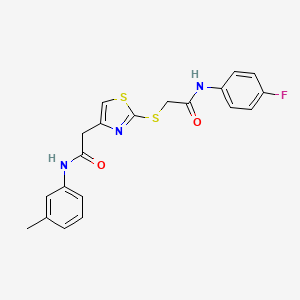

The compound N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide features a thiazole core substituted with a thioether-linked acetamide group. Though specific physicochemical data (e.g., melting point, molecular weight) are unavailable in the provided evidence, its structural motifs align with bioactive thiazole derivatives reported in medicinal chemistry.

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S2/c1-13-3-2-4-16(9-13)23-18(25)10-17-11-27-20(24-17)28-12-19(26)22-15-7-5-14(21)6-8-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDUDJVVXXGHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group , which contribute to its unique biological properties.

The molecular formula of this compound is , with a molecular weight of approximately 415.5 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics .

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular pathways. The thiazole ring is particularly noteworthy for its role in biological activity, as compounds containing this moiety often exhibit significant pharmacological effects.

Biological Activities

This compound has been studied for several biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, derivatives with similar structures have shown inhibitory effects on cell proliferation in various cancer cell lines, including liver and prostate cancer cells .

These studies indicate that the compound could induce apoptosis and inhibit key signaling pathways involved in tumor growth.

Compound IC50 (µM) Target 3b 3.105 Liver carcinoma 4c 3.023 Liver carcinoma - Antimicrobial Properties : Similar thiazole-containing compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also exhibit these properties .

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, such as kinases involved in cancer signaling pathways. For instance, studies on structurally related thiazole derivatives have shown inhibition of VEGFR-2 and AKT at low micromolar concentrations .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives similar to this compound:

- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structural features can effectively inhibit cancer cell lines, leading to further investigation into their mechanisms of action and potential therapeutic uses.

- Structure–Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiazole or acetamide groups affect biological activity. This knowledge is crucial for optimizing the compound's efficacy and reducing toxicity.

Scientific Research Applications

Antimicrobial Properties

Research has shown that thiazole derivatives, including N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide, exhibit significant antimicrobial activity. A study indicated that compounds with similar structures demonstrated efficacy against various bacterial strains and fungi. The presence of the thiazole ring enhances the compound's interaction with biological targets, leading to inhibition of microbial growth.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 50 μg/mL |

| Similar Thiazole Derivative | Candida albicans | 32–42 μg/mL |

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in specific cancer cell lines, although further research is required to elucidate the underlying mechanisms.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole and amine precursors. Researchers are exploring modifications to enhance its biological activity and reduce toxicity.

Case Study: Synthesis Process

A detailed synthesis pathway includes:

- Formation of thiazole ring.

- Introduction of the fluorophenyl group.

- Coupling with acetamide derivatives.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Thiazole Derivatives

Key Observations :

- Thiazole vs. Thiazolidinone Cores: The target compound’s thiazole ring differs from thiazolidinones (e.g., ), which have a saturated ring and ketone group.

- Substituent Effects : The 4-fluorophenyl group in the target compound contrasts with chlorophenyl () or methoxyphenyl () substituents. Fluorine’s electronegativity and small size may improve membrane permeability compared to bulkier groups.

- Linker Diversity : Piperazine-containing analogs (e.g., compound 15, ) demonstrate higher melting points (~269–328°C), likely due to hydrogen bonding from the piperazine nitrogen. The target compound’s thioether linker may reduce polarity compared to piperazine but enhance stability against hydrolysis.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide, and how are intermediates characterized? A: Synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

- Thiazole ring formation via Hantzsch synthesis using α-haloketones and thiourea derivatives under reflux in ethanol .

- Thioacetamide linkage through nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives in DMF at 60–80°C .

- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the m-tolylamino group .

Intermediates are characterized via TLC (Rf tracking), ¹H/¹³C NMR (deuterated DMSO for solubility), and HRMS to confirm molecular weights .

Advanced Synthesis: Addressing Low Yield in Thioacetamide Coupling

Q: How can researchers optimize reaction conditions to improve yields during thioacetamide bond formation? A: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent optimization : Switching from DMF to DCM to reduce nucleophilic interference .

- Temperature modulation : Lowering to 40°C to favor kinetic control over side product formation .

- Catalytic additives : Using triethylamine (5 mol%) to deprotonate thiol intermediates and enhance reactivity .

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity .

Basic Structural Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Core methods include:

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), thiazole (δ 6.8–7.1 ppm), and thioacetamide (δ 3.8–4.2 ppm) groups .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (amide I/II bands) .

- Mass spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Characterization: Differentiating Thioamide vs. Thiadiazole Moieties

Q: How can researchers distinguish between thioamide and thiadiazole functional groups in ambiguous spectra? A: Use complementary techniques:

- ¹⁵N NMR : Thiadiazoles show distinct nitrogen chemical shifts (δ 120–150 ppm) vs. thioamides (δ 200–220 ppm) .

- X-ray crystallography : Resolves bond lengths (C-S in thioamide: ~1.67 Å; thiadiazole: ~1.71 Å) .

- Raman spectroscopy : Thiadiazole rings exhibit strong S-S stretching (~500 cm⁻¹) absent in thioamides .

Basic Biological Activity Screening

Q: What preliminary assays are used to evaluate this compound’s biological potential? A: Standard protocols include:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer screening : MTT assays on HeLa and MCF-7 cells (IC₅₀ determination) .

- Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits .

Advanced Mechanistic Studies: Resolving Conflicting Activity Data

Q: How to address discrepancies in reported IC₅₀ values across cell lines? A: Potential factors and solutions:

- Cell line variability : Validate using ≥3 independent lines (e.g., A549, HepG2) and normalize to housekeeping genes .

- Metabolic stability : Perform LC-MS to quantify intracellular compound levels over time .

- Off-target effects : Use CRISPR knockouts of suspected targets (e.g., kinases) to isolate mechanisms .

Data Contradiction: Solubility in Polar vs. Nonpolar Solvents

Q: How to reconcile conflicting solubility reports in DMSO versus chloroform? A: Systematic evaluation methods:

- DSC/TGA : Measure melting points and decomposition to assess purity-driven solubility differences .

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict optimal solvents .

- Co-solvent systems : Test DMSO:EtOH (4:1) mixtures to enhance aqueous compatibility .

Computational Modeling: Docking Studies for Target Identification

Q: What computational strategies predict this compound’s biological targets? A: Workflow includes:

- Molecular docking : AutoDock Vina with crystal structures (e.g., COX-2 PDB: 5KIR) to estimate binding affinities .

- MD simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors near the thiazole ring) .

Structure-Activity Relationship (SAR) Optimization

Q: Which structural modifications enhance this compound’s potency? A: Key SAR findings:

- Fluorophenyl substitution : Para-fluoro improves membrane permeability (logP ~2.8) vs. ortho/meta .

- Thiazole expansion : Replacing thiazole with thiadiazole increases COX-2 inhibition (ΔIC₅₀ = 1.5 μM) .

- Amide linker variation : N-methylation reduces cytotoxicity (HeLa IC₅₀ from 8 → 22 μM) .

Stability and Degradation Analysis

Q: How to assess this compound’s stability under physiological conditions? A: Protocols include:

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-PDA .

- Oxidative stress : Treat with 3% H₂O₂ and monitor sulfoxide/sulfone byproducts via LC-MS .

- Photostability : IEC 62717 testing under UV light (λ = 254 nm) to quantify degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.